TC-N 1752

Electrophysiology State-Dependent Pharmacology Pain Research

TC-N 1752 (Compound 52) is the benchmark state-dependent Nav1.7 pore blocker for pain R&D. Its 21-fold potency shift (resting IC₅₀=3.6 μM vs. inactivated IC₅₀=0.17 μM) provides a quantitative standard for functional selectivity screening. Validated selectivity (6.5× over Nav1.5; >58× over hERG) and oral efficacy (3–20 mg/kg p.o. in formalin model) establish empirically defined cardiac safety and in vivo benchmarks. Its unique binding mode—inducing a π-helix transition in DII-S6—serves as a cryo-EM structural reference for SAR. Essential for automated patch-clamp calibration and lead optimization.

Molecular Formula C25H27F3N6O3
Molecular Weight 516.5 g/mol
Cat. No. B560299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-N 1752
SynonymsN-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Molecular FormulaC25H27F3N6O3
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33)
InChIKeyQLKAFHZJICDACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC-N 1752: A Benchmark State-Dependent Nav1.7 Inhibitor for Pain Pathway Research and Analgesic Development


TC-N 1752, also known as Compound 52, is a potent, orally bioavailable, and state-dependent small-molecule inhibitor of the human voltage-gated sodium channel Nav1.7 (hNav1.7) [1]. Discovered and optimized by Bregman and colleagues, this 2,4-diaminotriazine derivative represents a critical tool compound for investigating the role of Nav1.7 in pain signaling [1]. It acts as a pore blocker within the channel's central cavity, a mechanism that leads to the stabilization of the channel's inactivated state, thereby reducing neuronal excitability and nociceptive signal propagation [2]. Its well-characterized selectivity profile against a panel of related Nav channel subtypes and the cardiac hERG channel makes it an essential reference compound in the development of next-generation, subtype-selective analgesics [1].

TC-N 1752: Why Interchangeability with Generic Nav1.7 Blockers Is Not Feasible in Pain Research


The assumption that all Nav1.7 inhibitors are functionally equivalent is not supported by the experimental evidence for TC-N 1752. Unlike many less-selective Nav channel blockers, TC-N 1752 exhibits a nuanced pharmacology defined by a specific state-dependent inhibitory mechanism and a unique binding site within the channel pore, which are distinct from local anesthetics and other chemotypes [1][2]. Generic substitution with compounds lacking this precise state-dependent action or selectivity profile can lead to divergent, non-interpretable results in electrophysiology assays, mischaracterization of a compound's true therapeutic window due to off-target effects (e.g., on Nav1.5 or hERG), and failure to recapitulate key in vivo efficacy endpoints in models of persistent pain [1]. The following quantitative evidence confirms that TC-N 1752's specific profile is not a generic property of the class and must be considered during scientific selection and procurement.

Quantitative Differentiation Evidence for TC-N 1752 Versus Closest Analogs and In-Class Comparators


State-Dependent Inhibition: TC-N 1752's Potency Shift from Resting to Inactivated Nav1.7 Channels

TC-N 1752 displays pronounced state-dependent inhibition of Nav1.7, a key feature for functionally targeting hyperexcitable neurons in pain states. Its potency is dramatically enhanced on inactivated channels compared to non-inactivated channels, a differentiation that is critical for achieving functional selectivity over channels at rest in healthy tissue [1]. In contrast, the ultra-high potency peptidyl inhibitor ProTx-II acts primarily through a different mechanism, shifting activation gating and blocking with an IC50 of 0.3 nM, but does not exhibit the same state-dependent profile as a small molecule [2].

Electrophysiology State-Dependent Pharmacology Pain Research

Nav Channel Subtype Selectivity Profile: A Quantitative Comparison with PF-05089771 and ProTx-II

TC-N 1752's utility is defined by its specific selectivity window across voltage-gated sodium channel (Nav) family members. It shows a 6.5-fold selectivity for Nav1.7 over the cardiac Nav1.5 channel, a crucial safety parameter, and >58-fold selectivity over the hERG potassium channel . This profile is quantitatively distinct from other leading Nav1.7 inhibitors. For instance, PF-05089771 achieves a much higher >1,000-fold selectivity over Nav1.5, but represents a different sulfonamide chemotype [1]. Conversely, the peptidyl toxin ProTx-II is >100-fold selective for Nav1.7 but its high molecular weight and peptidic nature preclude oral dosing, unlike TC-N 1752 .

Selectivity Profiling Cardiac Safety Electrophysiology

Distinct Structural Binding Mode and Mechanism: Cryo-EM Differentiation from XEN907

Cryo-electron microscopy (cryo-EM) studies have revealed that TC-N 1752 binds to the central cavity of the Nav1.7 pore but induces a distinct conformational change compared to the related pore blocker XEN907 [1]. TC-N 1752 specifically induces a π-helix transition in the DII-S6 helix, which is mediated by a conserved asparagine on DIII-S6, resulting in the closure of the channel's activation gate [1]. In contrast, XEN907 causes an α- to π-helix transition in the DIV-S6 helix, which tightens the fast inactivation gate [1]. This molecular-level difference in how the channel is stabilized has direct functional consequences.

Structural Biology Cryo-EM Binding Site Mechanism of Action

In Vivo Oral Efficacy: Dose-Dependent Analgesia in the Formalin Model of Persistent Pain

TC-N 1752's oral bioavailability and in vivo efficacy are well-defined, demonstrating a clear dose-response relationship in the rat formalin model of persistent inflammatory pain [1]. Significant analgesic efficacy is observed starting at a dose of 3 mg/kg, with full efficacy achieved at 20 mg/kg when administered orally 120 minutes prior to formalin injection [1]. This provides a robust in vivo benchmark for oral Nav1.7 inhibitors. While peptides like ProTx-II are potent in vitro, they lack oral bioavailability and require intrathecal or intravenous administration, limiting their utility for systemic pain research [2].

In Vivo Pharmacology Pain Models Oral Bioavailability

Inhibition of Tetrodotoxin-Sensitive (TTX-S) Sodium Channels in Native Sensory Neurons

To confirm the functional relevance of its molecular profile, TC-N 1752 was shown to potently inhibit tetrodotoxin-sensitive (TTX-S) sodium currents recorded directly from acutely dissociated rat dorsal root ganglion (DRG) neurons [1]. In these native sensory neurons, which express a complex mixture of sodium channel subtypes, TC-N 1752 inhibited TTX-S currents with an IC50 of 0.46 μM, which aligns well with its potency on recombinant hNav1.7 and other TTX-S channels (Nav1.3, Nav1.4) [1]. This is a critical differentiation from Nav1.8-selective blockers like A-803467, which only target TTX-resistant (TTX-R) currents [2].

Native Tissue Electrophysiology Nociception TTX-Sensitive Currents

TC-N 1752: Application Scenarios for Advanced Pain Research and Drug Discovery


Benchmarking State-Dependent Potency of New Nav1.7 Inhibitors in Electrophysiology Assays

Use TC-N 1752 as a reference standard in automated patch-clamp assays to calibrate the state-dependent inhibition of novel Nav1.7 blockers. Its well-defined 21-fold potency shift between resting (IC50 = 3.6 μM) and inactivated (IC50 = 0.17 μM) states [1] provides a quantitative benchmark for comparing the functional selectivity of new chemical entities. This ensures that screening hits are not just potent binders, but exhibit the desired pharmacology for targeting hyperexcitable neurons.

Validating Selectivity and Safety Margins in Cardiac Liability Screens

Employ TC-N 1752 as a control compound in Nav1.5 and hERG counter-screens to define acceptable selectivity windows for new analgesic leads. Its 6.5-fold selectivity over Nav1.5 and >58-fold selectivity over hERG provide a concrete, empirically determined baseline. This allows project teams to quantitatively assess whether novel compounds offer an improved or comparable cardiac safety profile.

Establishing Oral Efficacy Benchmarks in Preclinical Inflammatory Pain Models

Utilize TC-N 1752 as a positive control in the rat formalin model to benchmark the oral analgesic efficacy of novel drug candidates. Its established dose-response (significant efficacy at 3 mg/kg p.o., full efficacy at 20 mg/kg p.o.) [2] allows for direct, quantitative comparisons of in vivo potency and overall efficacy. This is crucial for selecting the most promising leads for further development.

Differentiating Nav1.7 Pore Blocker Binding Modes via Structural and Functional Studies

Leverage TC-N 1752's unique binding mode—inducing a π-helix transition in DII-S6 to close the activation gate [3]—as a reference point for structure-activity relationship (SAR) studies. In structure-based drug design, comparing a novel ligand's cryo-EM structure or functional effects on channel gating to those of TC-N 1752 can elucidate its mechanism of action and guide medicinal chemistry efforts toward desired state-dependent profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-N 1752

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.